Maglifloenone
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Overview
Description
Preparation Methods
The synthesis of Maglifloenone is relatively complex and typically begins with arachidonic acid as the starting material . The synthetic route involves multiple steps, including ketonization, reduction, and oxidation reactions . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Maglifloenone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Maglifloenone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Maglifloenone involves its interaction with specific molecular targets and pathways in plants. It is believed to modulate plant hormone levels, thereby promoting growth and enhancing stress resistance . The exact molecular targets and pathways are still under investigation, but it is known to influence various physiological processes in plants .
Comparison with Similar Compounds
Maglifloenone can be compared with other plant growth regulators such as:
Gibberellins: These are natural plant hormones that promote growth and development.
Auxins: Another class of plant hormones that regulate growth.
Cytokinins: These compounds promote cell division and growth in plants.
This compound is unique due to its synthetic origin and specific applications as a plant growth regulator .
Biological Activity
Maglifloenone, a compound derived from the Magnolia species, has garnered attention in recent years due to its diverse biological activities. This article explores the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is classified as a neolignan, which is a type of natural product known for its potential therapeutic properties. Its structural characteristics contribute to its biological efficacy, particularly in anti-inflammatory and antioxidative activities.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that this compound reduced the expression of these cytokines in lipopolysaccharide (LPS)-induced mouse models, suggesting its potential use in treating inflammatory diseases.
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound
Cytokine | Concentration (μM) | % Inhibition |
---|---|---|
TNF-α | 10 | 75% |
IL-6 | 10 | 70% |
IL-1β | 10 | 65% |
2. Antioxidative Activity
This compound also demonstrates antioxidative effects by scavenging free radicals and reducing oxidative stress markers. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Study: Antioxidative Effects in Neurodegenerative Models
In a study involving neurodegenerative disease models, this compound administration resulted in a significant reduction of malondialdehyde (MDA) levels, a marker of oxidative stress. The compound also enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Table 2: Effects of this compound on Oxidative Stress Markers
Marker | Control Group (μM) | Treatment Group (μM) | % Change |
---|---|---|---|
MDA | 5.0 | 2.0 | -60% |
SOD Activity | 100 | 150 | +50% |
Catalase Activity | 50 | 75 | +50% |
The biological activities of this compound are mediated through various signaling pathways:
- NF-κB Pathway : Inhibition of NF-κB signaling reduces inflammation and cytokine production.
- MAPK Pathway : Modulation of MAPK pathways contributes to its antioxidative effects.
- Nrf2 Activation : this compound enhances Nrf2 activation, leading to increased expression of antioxidant genes.
Clinical Implications
The multifunctional properties of this compound suggest its potential application in clinical settings for treating inflammatory diseases, neurodegenerative disorders, and conditions associated with oxidative stress. However, further clinical trials are necessary to establish its efficacy and safety in humans.
Properties
IUPAC Name |
3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWKCIXVIBYKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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